Product packaging for 2-Bromophenazin-1-ol(Cat. No.:)

2-Bromophenazin-1-ol

Cat. No.: B15052391
M. Wt: 275.10 g/mol
InChI Key: STQWXAYAYAVARZ-UHFFFAOYSA-N
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Description

2-Bromophenazin-1-ol is a brominated derivative of phenazine, a heterocyclic compound featuring a tricyclic aromatic system with two nitrogen atoms. The bromine substitution at the 2-position and the hydroxyl group at the 1-position confer distinct electronic and steric properties to this molecule. Phenazine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant effects . The bromine atom enhances electrophilicity and may influence intermolecular interactions, while the hydroxyl group contributes to hydrogen bonding and solubility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrN2O B15052391 2-Bromophenazin-1-ol

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

2-bromophenazin-1-ol

InChI

InChI=1S/C12H7BrN2O/c13-7-5-6-10-11(12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H

InChI Key

STQWXAYAYAVARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazines, including 2-Bromophenazin-1-ol, can be achieved through several methods. Common synthetic routes include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2-carbon units . For this compound, a typical synthetic route involves the bromination of phenazin-1-ol using bromine in the presence of a suitable solvent like carbon disulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromophenazin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazines and quinone derivatives, which can have enhanced or modified biological activities .

Scientific Research Applications

2-Bromophenazin-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromophenazin-1-ol involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .

Comparison with Similar Compounds

2-Amino-4,6-dibromobenzoic Acid (CAS 81190-68-3)

  • Structure: A benzoic acid derivative with bromine at positions 4 and 6 and an amino group at position 2.
  • Key Differences: The carboxylic acid group in 2-amino-4,6-dibromobenzoic acid increases acidity (pKa ~2–3) compared to the hydroxyl group in this compound (pKa ~8–10) due to resonance stabilization . The dual bromine substitution in the benzoic acid derivative enhances lipophilicity but may reduce solubility in polar solvents compared to the monobrominated phenazine analog.
  • Applications : Used as an intermediate in synthesizing brominated pharmaceuticals, whereas phenazine derivatives are more commonly explored for antimicrobial applications .

2-{4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl}ethan-1-ol (CAS 1355532-16-9)

  • Structure : A piperazine-containing compound with a 4-bromophenyl group and a hydroxyl-terminated ethyl chain.
  • Key Differences :
    • The piperazine ring introduces basicity (pKa ~9–10 for the secondary amine) and conformational flexibility, unlike the rigid phenazine backbone of this compound .
    • The ethyl alcohol moiety enhances water solubility, whereas this compound’s solubility is moderate due to its planar aromatic system.
  • Applications : Piperazine derivatives are often utilized in antipsychotic and antihistamine drugs, contrasting with phenazines’ focus on redox-active biological roles .

4-Phenyl-1,5-Benzodiazepin-2-one Derivatives

  • Structure : Benzodiazepine analogs with brominated alkyl chains (e.g., 1-bromooctane, 1-bromododecyl) at the N1 position.
  • Key Differences :
    • The seven-membered diazepine ring in these derivatives introduces strain and flexibility, unlike the fused tricyclic system of phenazines .
    • Brominated alkyl chains act as surfactants, improving cell membrane penetration, whereas this compound relies on aromatic π-π stacking for interactions .
  • Applications : These benzodiazepines are studied for enhanced drug delivery, while this compound may target microbial electron transport chains .

Research Implications

  • This compound : Its rigid aromatic system and bromine substitution make it a candidate for studying redox-mediated antibiotic resistance .
  • Structural Analogs : Brominated benzoic acids and piperazines highlight the trade-offs between solubility, bioavailability, and target specificity.

Biological Activity

2-Bromophenazin-1-ol, a derivative of phenazine, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromine atom and hydroxyl group attached to the phenazine backbone. Its chemical formula is C12H7BrN2OC_{12}H_{7}BrN_{2}O, and it is classified under phenazine derivatives, which are known for their significant biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
MRSA32–64 μg/mL
Candida albicans32–64 μg/mL
Pseudomonas aeruginosa>100 μg/mL

The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptotic cell death in susceptible microorganisms . Additionally, it has shown synergistic effects when combined with silver nanoparticles, enhancing its efficacy against MRSA strains .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies indicate that it selectively targets cancer cells while exhibiting low toxicity to normal cells.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Acute Myeloid Leukemia (AML)10.5Induction of apoptosis via caspase activation
Acute Promyelocytic Leukemia (APL)12.3DNA intercalation leading to strand breaks
K562 (Leukemia)15.0Cell cycle arrest at G1 phase

The compound's anticancer effects are attributed to its ability to intercalate into DNA, resulting in strand breaks and subsequent activation of apoptotic pathways . It has shown particular promise in treating leukemia due to its selective cytotoxicity towards cancerous cells.

Case Studies

  • Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of this compound against biofilms formed by MRSA. The compound was able to disrupt biofilm integrity, suggesting its potential as a treatment for chronic infections where biofilm formation is a challenge .
  • Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in AML cell lines, with a marked decrease in cell viability observed after 48 hours of exposure . The study utilized flow cytometry to assess apoptosis markers, confirming the compound's mechanism of action.

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